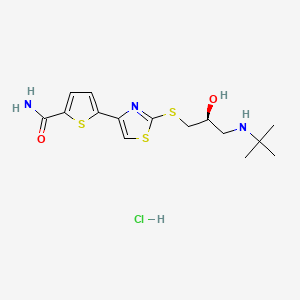

![molecular formula C12H17NO B3362868 3-[(Cyclopentyloxy)methyl]aniline CAS No. 1016673-10-1](/img/structure/B3362868.png)

3-[(Cyclopentyloxy)methyl]aniline

説明

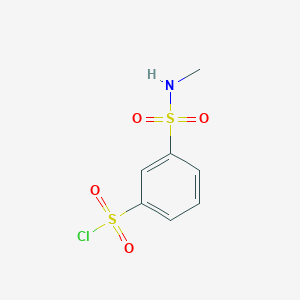

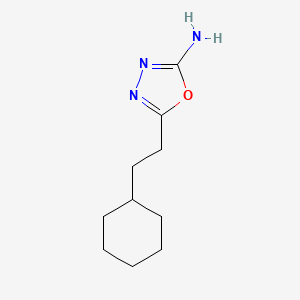

“3-[(Cyclopentyloxy)methyl]aniline” is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 191.27 g/mol .

Synthesis Analysis

The synthesis of anilines, such as “3-[(Cyclopentyloxy)methyl]aniline”, can be achieved through methylation processes. For instance, cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .Molecular Structure Analysis

The molecular structure of “3-[(Cyclopentyloxy)methyl]aniline” consists of a cyclopentane ring attached to an aniline group via a methylene bridge . The InChI code for this compound is 1S/C12H17NO/c13-11-7-5-10 (6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9,13H2 .Chemical Reactions Analysis

Anilines, including “3-[(Cyclopentyloxy)methyl]aniline”, can undergo various chemical reactions. For example, they can undergo ultrafast H-atom loss upon absorption of an ultraviolet photon . By varying the number and position of methyl substituents on both the aromatic ring and amine functional group, the ultrafast production of photofragments as a function of molecular structure can be explored .科学的研究の応用

Genotoxic Activities of Aniline and its Metabolites

A review focused on the genotoxic potential of aniline and its metabolites, exploring their relationship with carcinogenic activity observed in rats. The study delves into the various genetic endpoints assessed across different aniline derivatives, concluding that the primary carcinogenic effects in the spleen of rats are likely due to chronic high-dose blood damage rather than direct genotoxic mechanisms (Bomhard & Herbold, 2005).

Chemical Fixation of CO2 with Aniline Derivatives

This review highlights the use of aniline derivatives in the chemical fixation of CO2, presenting a novel approach to synthesizing functionalized azole compounds. It emphasizes the potential of aniline derivatives in creating value-added chemicals from CO2, showcasing their significance in environmental and synthetic organic chemistry (Vessally et al., 2017).

Molecular Mechanism of Aniline Induced Toxicity

An in-depth review explores the molecular mechanisms underlying aniline-induced toxicity, particularly focusing on spleen and neuron toxicity in rats. It discusses how aniline exposure leads to oxidative stress and subsequent cellular damage, providing insights into the toxicological effects of aniline and its relevance to human health (Makhdoumi et al., 2019).

特性

IUPAC Name |

3-(cyclopentyloxymethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWQOWQDBBKYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Cyclopentyloxy)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Fluorophenyl)methyl]carbamimidothioic acid methyl ester](/img/structure/B3362786.png)

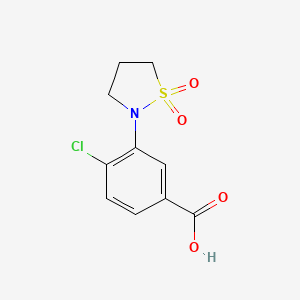

![5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3362789.png)

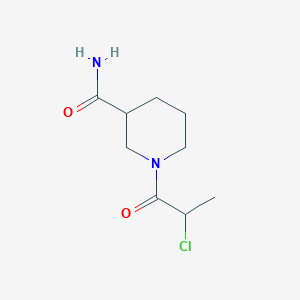

![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B3362800.png)

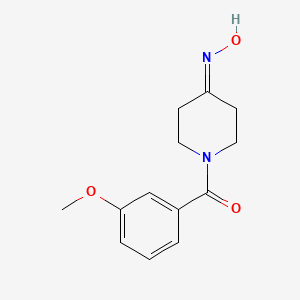

![4-Propoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3362801.png)

![N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide](/img/structure/B3362850.png)